molecular formula C15H13N3O3 B1419087 1-(4-methoxybenzyl)-5-nitro-1H-indazole CAS No. 1071550-12-3

1-(4-methoxybenzyl)-5-nitro-1H-indazole

Cat. No. B1419087
CAS RN: 1071550-12-3
M. Wt: 283.28 g/mol
InChI Key: CKJWDLCHHHACAN-UHFFFAOYSA-N
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Description

4-Methoxybenzyl compounds are often used in organic synthesis as protecting groups . For instance, (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a key synthetic intermediate in the industrial production of dextromethorphan .


Synthesis Analysis

The preparation of 4-methoxybenzyl esters has been explored in the context of protecting amino acids for peptide synthesis . Power ultrasound has been shown to efficiently facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-methoxybenzyl compounds can vary depending on the specific compound. For example, the molecular formula of 4-methoxybenzyl alcohol is C8H10O2 .


Chemical Reactions Analysis

4-Methoxybenzyl esters can be readily introduced in high yield under a number of mild reaction conditions . They possess excellent stability under many reaction conditions, making them suitable for use in a variety of settings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxybenzyl compounds can vary depending on the specific compound. For example, 4-methoxybenzyl alcohol has a molecular weight of 138.16 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • 1-(4-methoxybenzyl)-5-nitro-1H-indazole and its derivatives are involved in the synthesis of novel indazole compounds. A study demonstrated the synthesis and characterization of two indazole derivatives protected with p-methoxybenzyl group, emphasizing their molecular structure and crystalline properties (Ebert, Köckerling, & Mamat, 2012).

Medicinal Chemistry and Drug Synthesis

  • Research has shown the application of this compound in the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are important for their antibacterial and antifungal activities. This synthesis involves a metal-free multi-component reaction (Vo, 2020).
  • The compound has been used in the synthesis of N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides, which are potentially significant in medicinal chemistry (Kouakou et al., 2015).
  • It is also used in the synthesis of deuterium-labeled compounds like AR-A014418, which have applications in drug absorption and pharmacokinetics studies (Liang et al., 2020).

Catalysis and Chemical Reactions

  • 1-(4-methoxybenzyl)-5-nitro-1H-indazole is involved in catalysis, particularly in reactions like C-H activation and C-N/N-N coupling for the efficient synthesis of 1H-indazoles (Wang & Li, 2016).

Corrosion Inhibition

  • Some triazoles, including derivatives of 1-(4-methoxybenzyl)-5-nitro-1H-indazole, have been studied as corrosion inhibitors of mild steel, highlighting their potential in industrial applications (Yan et al., 2017).

Mechanism of Action

The mechanism of action of 4-methoxybenzyl compounds can vary depending on the specific compound and its application. For instance, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to reduce Aβ formation and Tau phosphorylation in cellular models of Alzheimer’s Disease .

Safety and Hazards

4-Methoxybenzyl compounds can be hazardous. For example, 4-methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction .

Future Directions

The use of 4-methoxybenzyl compounds in organic synthesis is likely to continue given their utility as protecting groups . Their potential applications in the treatment of diseases such as Alzheimer’s also represent an interesting area for future research .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJWDLCHHHACAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658008
Record name 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-5-nitro-1H-indazole

CAS RN

1071550-12-3
Record name 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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